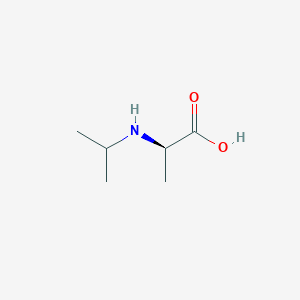

(2R)-2-(Isopropylamino)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

118333-27-0 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(2R)-2-(propan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

LABFFVKLPSJCAN-RXMQYKEDSA-N |

SMILES |

CC(C)NC(C)C(=O)O |

Isomeric SMILES |

C[C@H](C(=O)O)NC(C)C |

Canonical SMILES |

CC(C)NC(C)C(=O)O |

Synonyms |

D-Alanine, N-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 2r 2 Isopropylamino Propanoic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing the desired stereoisomer of a chiral molecule. This approach involves the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of a reaction, yielding a product with high enantiomeric purity.

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral compounds. mdpi.com This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. mdpi.com Metal complexes containing chiral organic ligands are among the most effective catalysts for these transformations. acs.org

Chiral metal complexes, particularly those involving ruthenium, are widely employed in asymmetric synthesis. acs.org Ruthenium complexes are noted for their versatile chemistry and stability, making them effective catalysts for various organic transformations, including the asymmetric hydrogenation of double bonds (C=C, C=O, C=N). researchgate.net For the synthesis of α-amino acids, ruthenium-catalyzed asymmetric hydrogenation of α-enamides or other suitable precursors is a key strategy.

Optically active amino carboxylate complexes of ruthenium have been synthesized and characterized for their catalytic activity. nih.gov For instance, half-sandwich arene ruthenium complexes can serve as precursors for catalysts that facilitate asymmetric transfer hydrogenation reactions, which are relevant for creating chiral centers. researchgate.netnih.gov Although direct synthesis of (2R)-2-(Isopropylamino)propanoic acid using a specific ruthenium catalyst is not extensively detailed in the provided literature, the principles of asymmetric hydrogenation using catalysts like Ru(II)-BINAP systems are well-established for producing chiral amino acids. mdpi.com These catalysts have demonstrated high efficiency and enantioselectivity in the reduction of related ketoesters and other precursors. mdpi.com

| Catalyst Type | Precursor Type | Key Features |

| Ruthenium-Amino Acid Complexes | Olefins | Used in asymmetric metathesis reactions; enantioselectivity depends on ligand stability. semanticscholar.orgrsc.org |

| Arene-Ruthenium-Amino Carboxylate Complexes | Ketones | Catalyze asymmetric hydrogen transfer with moderate enantioselectivity. nih.gov |

| Ru(II)-BINAP Systems | Ketoesters, α-enamides | Highly effective for asymmetric hydrogenation to produce chiral acids and lactones. mdpi.com |

The success of asymmetric metal catalysis hinges on the design of the chiral ligand coordinated to the metal center. acs.org The ligand creates a chiral environment around the metal, which dictates the stereochemical pathway of the reaction and thus the enantioselectivity of the product. An ideal chiral ligand should be accessible and its structure systematically modifiable to fine-tune the catalyst's performance for a specific substrate. acs.org

For ruthenium-based catalysts, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are foundational. mdpi.com The C2 symmetry of such ligands is a common and effective feature in asymmetric catalysis. nih.gov In the context of synthesizing amino acids, amino acid-derived ligands themselves have been incorporated into ruthenium complexes. semanticscholar.orgrsc.org The optimization of these ligands, for example by modifying substituents, can reduce their lability and improve the enantiomeric excess of the product. semanticscholar.orgrsc.org The development of new ligands is a continuous area of research aimed at expanding the scope and efficiency of asymmetric transformations. researchgate.net

Chiral auxiliary-mediated synthesis is a classical yet reliable strategy for controlling stereochemistry. This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary.

Commonly used chiral auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov For the synthesis of an α-amino acid derivative like this compound, a typical approach would involve the alkylation of a chiral glycine enolate equivalent. For example, an oxazolidinone can be acylated with a glyoxylic acid derivative, and the resulting system can be converted into an enolate and alkylated. The chiral auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary reveals the desired enantiomerically pure amino acid.

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

| Oxazolidinones | Aldol and alkylation reactions | Forms a rigid imide structure; substituents on the auxiliary block one face of the enolate. |

| Pseudoephedrine | Alkylation of carboxylic acids | Forms a stable chelated enolate, with the auxiliary's structure directing the electrophile's approach. nih.gov |

| Camphorsultam | Various asymmetric transformations | Provides steric hindrance to control the conformation of the reactive intermediate. wikipedia.org |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. mdpi.commdpi.com For the production of chiral amino acids, enzymes such as lipases, transaminases, and oxidoreductases are particularly relevant. mdpi.comresearchgate.net

Enzymatic kinetic resolution of a racemic mixture of 2-arylpropanoic acids or their esters is a common strategy. For instance, lipases like Candida antarctica lipase B (CALB) can selectively esterify one enantiomer of an acid, allowing for the separation of the unreacted enantiomer. mdpi.com Alternatively, a racemic ester can be selectively hydrolyzed. For the synthesis of this compound, a key step could involve the stereoselective amination of a keto-acid precursor using a transaminase enzyme. mdpi.com

The propanoic acid structure is a fundamental component of the target molecule. Microbial fermentation is a well-established and sustainable method for producing propionic acid from renewable resources like glucose, glycerol, or lactose. nih.govresearchgate.net This biotechnological production route is becoming economically competitive with traditional petrochemical processes. srce.hr

The primary microorganisms used for this purpose are from the genus Propionibacterium, such as Propionibacterium freudenreichii and Propionibacterium acidipropionici. nih.govresearchgate.net These bacteria are facultative anaerobes and produce propionic acid as a main fermentation product through the Wood-Werkman cycle. nih.govsrce.hr In this pathway, pyruvate is converted to propionic acid via intermediates like succinate. nih.govwikipedia.org Other metabolic routes for propionate production in various microbes include the acrylate and 1,2-propanediol pathways. mdpi.com

Several factors, including the choice of microbial strain, carbon source, pH, and temperature, influence the yield and productivity of the fermentation process. nih.govsrce.hr Advances in metabolic engineering and fermentation technology, such as cell immobilization and fed-batch systems, have significantly improved the efficiency of microbial propionic acid production. srce.hrresearchgate.net This bio-based propionic acid can then serve as a starting material for further chemical or enzymatic modifications to yield the final chiral product.

| Microorganism | Fermentation Pathway | Common Substrates |

| Propionibacterium species | Wood-Werkman Cycle | Glucose, Glycerol, Lactose, Whey nih.govsrce.hrmdpi.com |

| Selenomonas ruminantium | Acrylate Pathway | Lactate nih.govmdpi.com |

| Clostridium propionicum | Acrylate Pathway | Alanine (B10760859), Lactate mdpi.com |

| Escherichia coli (engineered) | Various engineered pathways | Glycerol, Glucose nih.govsrce.hr |

Biocatalytic and Enzymatic Routes for Stereoselective Production

Directed Evolution and Enzyme Engineering for Stereospecificity

Biocatalysis offers a sustainable and highly selective alternative to conventional chemical methods for synthesizing chiral compounds. nih.gov Directed evolution and enzyme engineering are powerful techniques used to tailor enzymes for specific industrial applications, enhancing their stability, activity, and, crucially, their stereoselectivity. nih.govtudelft.nl This process mimics natural evolution in a laboratory setting, involving iterative rounds of gene mutagenesis to create diverse enzyme variants, followed by high-throughput screening to identify mutants with desired improvements. nih.govmdpi.com

For the synthesis of N-substituted α-amino acids like this compound, enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases are of particular interest. nih.govnih.gov Wild-type enzymes often exhibit a strong preference for producing the L-(S)-enantiomer. nih.gov Directed evolution can be employed to invert this stereopreference or enhance an existing weak activity for the D-(R)-enantiomer. The process involves creating mutant libraries and screening for variants that preferentially synthesize the (R)-enantiomer from a prochiral α-keto acid (e.g., pyruvic acid) and isopropylamine (B41738). nih.gov

Computational modeling and rational design can significantly reduce the experimental effort by identifying key amino acid residues in the enzyme's active site that control substrate binding and stereoselectivity. nih.gov By targeting these residues for mutagenesis, the enzyme's binding pocket can be reshaped to favor the orientation required for the synthesis of the (R)-isomer. acs.org This approach has been successfully used to engineer enzymes for improved tolerance to organic solvents and extreme pH or temperature conditions, which are often necessary for industrial-scale biocatalytic processes. tudelft.nlacs.org

Chemical Conversion and Functional Group Interconversions

Chemical synthesis provides versatile routes to this compound through the construction and modification of its core structure.

Asymmetric reductive amination is a direct and efficient method for preparing chiral amines and their derivatives. organic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then stereoselectively reduced. For the synthesis of this compound, the process starts with an α-keto acid, such as 2-oxopropanoic acid (pyruvic acid), and isopropylamine.

The key to achieving the desired (2R) stereochemistry lies in the use of a chiral catalyst or reagent during the reduction step. Chiral catalysts, often based on transition metals like iridium or ruthenium complexed with chiral ligands, facilitate the transfer of hydrogen from a hydrogen source (e.g., H₂ gas or formic acid) to one face of the imine intermediate. acs.org This directed hydrogenation leads to the preferential formation of one enantiomer. Biocatalytic reductive amination using engineered imine reductases (IREDs) also represents a powerful approach, providing high conversions and excellent enantioselectivity under mild reaction conditions. nih.govnih.gov

Carboxylic acids can be "activated" to increase their reactivity toward nucleophiles like amines. This is commonly achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, forming derivatives such as acyl chlorides or anhydrides. pressbooks.pubchemguide.co.uk

The synthesis of this compound can proceed from a precursor like (2R)-2-chloropropanoic acid. This chiral starting material is first converted into its more reactive acyl chloride form, (2R)-2-chloropropanoyl chloride. Reagents commonly used for this transformation include thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). chemguide.co.uklibretexts.orgstudy.com The resulting acyl chloride is highly electrophilic and reacts readily with isopropylamine. The amine acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form the corresponding amide. Subsequent hydrolysis of the amide or direct substitution at the alpha-carbon would be required to yield the final amino acid product. This route leverages the high reactivity of acyl chlorides to facilitate the formation of the C-N bond. pressbooks.pub

An alternative strategy involves starting with a readily available and enantiomerically pure propanoic acid derivative that already possesses the correct stereochemistry at the alpha-carbon. D-alanine, which is (2R)-2-aminopropanoic acid, is an ideal precursor. nih.govgoogle.com The synthesis then becomes a matter of introducing the isopropyl group onto the nitrogen atom (N-alkylation).

Direct N-alkylation of D-alanine can be achieved by reacting it with an isopropylating agent, such as 2-bromopropane, in the presence of a base. However, to prevent over-alkylation and other side reactions, it is often necessary to use protecting groups for the carboxylic acid functionality. A typical sequence would involve protecting the carboxyl group of D-alanine as an ester (e.g., a methyl or ethyl ester), followed by N-isopropylation, and concluding with the deprotection of the ester to liberate the carboxylic acid. This method preserves the original stereochemistry of the D-alanine precursor, ensuring the final product has the desired (2R) configuration. google.com Another approach involves reacting an optically active chloropropionic acid, such as L-chloropropionic acid, with ammonia or an ammonia-donating compound to produce D-alanine via an Sₙ2 reaction that proceeds with an inversion of stereochemistry. google.com

Optimization of Reaction Conditions and Process Development

The commercial viability of any synthetic route depends on optimizing reaction conditions to maximize product yield and stereochemical purity while minimizing costs and environmental impact.

For any given synthesis of this compound, several parameters can be adjusted to enhance yield and selectivity. In biocatalytic routes using engineered enzymes, key variables include pH, temperature, substrate concentration, and cofactor regeneration. nih.govnih.gov For instance, the pH of the reaction medium can affect the enzyme's activity and stability, as well as the protonation state of the substrates. nih.gov Efficient regeneration of the NAD(P)H cofactor required by reductases is also critical for process efficiency. nih.gov

In chemical syntheses like asymmetric reductive amination, the choice of catalyst, solvent, temperature, and pressure is crucial. The catalyst's structure determines the enantioselectivity, while the solvent can influence reaction rates and catalyst stability. acs.org For derivatization routes, factors such as the stoichiometry of reagents, reaction time, and temperature must be carefully controlled to prevent side reactions and ensure complete conversion. For example, in the N-alkylation of D-alanine, controlling the amount of the alkylating agent is essential to avoid the formation of di-isopropylamino derivatives. The following table illustrates parameters that are typically optimized in synthetic routes.

| Synthetic Route | Parameter | Effect on Yield and Selectivity | Typical Optimization Goal |

|---|---|---|---|

| Enzyme-Catalyzed Reductive Amination | pH | Affects enzyme activity, stability, and substrate protonation state. | Identify optimal pH for maximum enzyme activity and stability. |

| Temperature | Influences reaction rate and enzyme stability. Higher temperatures can increase rate but may lead to denaturation. | Find a balance between reaction speed and enzyme longevity. | |

| Substrate Concentration | High concentrations can lead to substrate inhibition or product inhibition, reducing the reaction rate. rsc.org | Maximize space-time yield without causing significant enzyme inhibition. | |

| Cofactor Regeneration | Crucial for the economic feasibility of reactions using NAD(P)H-dependent enzymes. nih.gov | Implement an efficient in-situ regeneration system (e.g., using a secondary enzyme and substrate). | |

| Chemical Asymmetric Hydrogenation | Catalyst | The chiral ligand on the metal center directly controls the enantioselectivity (ee%). | Select a catalyst that provides >99% ee for the desired (R)-isomer. |

| Solvent | Can affect catalyst solubility, stability, and reaction kinetics. | Choose a solvent that maximizes both reaction rate and enantioselectivity. | |

| Hydrogen Pressure | Affects the rate of the reduction step. | Optimize pressure to achieve a reasonable reaction time without requiring specialized high-pressure equipment. | |

| Temperature | Can impact both reaction rate and the catalyst's stereoselectivity. | Lower temperatures often favor higher enantioselectivity. |

Scalability Considerations for Research and Development

Scaling up the synthesis of this compound for research and development (R&D) purposes involves moving from milligram or gram-scale laboratory preparations to producing hundreds of grams to kilogram quantities. This transition requires a thorough evaluation of the synthetic route to identify and address potential challenges related to process safety, efficiency, and product quality.

Reaction Stoichiometry and Control:

In a laboratory setting, it is common to use a large excess of one reagent, such as acetone, to drive the reaction to completion. However, on a larger scale, this can lead to significant waste and increased costs. Process optimization studies are crucial to determine the optimal stoichiometry of D-alanine, acetone, and the reducing agent that provides a high yield without excessive waste. For instance, some lab-scale procedures may use up to 20 equivalents of acetone, which is not practical for larger scales due to handling and disposal issues.

Choice of Reducing Agent:

The choice of reducing agent is a critical factor in the scalability of the reductive amination process. Common laboratory-scale reducing agents include sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). For larger-scale synthesis, catalytic hydrogenation is often a more economical and environmentally friendly alternative.

Sodium Borohydride (NaBH₄): While effective, the use of NaBH₄ on a large scale can present safety challenges, particularly with the evolution of hydrogen gas upon quenching. Careful control of addition rates and temperature is necessary to manage the exothermicity of the reaction.

Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. It is highly atom-economical, producing water as the primary byproduct. However, it requires specialized high-pressure reactor systems and careful handling of the flammable hydrogen gas and potentially pyrophoric catalyst. The catalyst can also be susceptible to poisoning by the amine product.

Solvent Selection and Concentration:

The choice of solvent and reaction concentration impacts reaction kinetics, product solubility, and ease of work-up. Solvents like methanol (B129727) and ethanol are commonly used at the lab scale. When scaling up, factors such as solvent toxicity, flammability, and ease of recovery become more important. Higher reaction concentrations are generally preferred to maximize reactor throughput, but this can lead to issues with mixing and heat transfer.

Temperature Control:

Reductive amination reactions are often exothermic. On a small scale, heat dissipation is generally not a major concern. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate temperature control can lead to side reactions, reduced yield, and potential safety hazards. The use of jacketed reactors with efficient cooling systems is essential for large-scale production.

Work-up and Purification:

The purification of this compound on a larger scale requires methods that are more efficient than standard laboratory techniques like column chromatography.

Crystallization: This is a highly effective method for purifying solid compounds on a large scale. The development of a robust crystallization process involves selecting an appropriate solvent system and optimizing conditions to achieve high purity and yield.

Extraction: Liquid-liquid extraction can be used to remove impurities. The choice of extraction solvent is critical to ensure efficient separation and minimize product loss.

Filtration and Drying: Efficient filtration and drying of the final product are necessary to obtain a stable, free-flowing powder. The type of filter and dryer used will depend on the scale of production and the physical properties of the product.

Green Chemistry and Sustainability:

Applying the principles of green chemistry is increasingly important in process development. For the synthesis of this compound, this involves:

Atom Economy: Catalytic hydrogenation offers a higher atom economy compared to methods using stoichiometric borohydride reagents.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial. The E-factor and Process Mass Intensity (PMI) are useful metrics for evaluating the environmental impact of a process. mdpi.comsemanticscholar.org The E-factor quantifies the amount of waste produced per unit of product, while PMI considers all materials used in the process. mdpi.comsemanticscholar.org

Use of Safer Chemicals: Selecting less hazardous solvents and reagents can significantly improve the safety and environmental profile of the synthesis.

The following table provides a comparative overview of different synthetic approaches for the N-alkylation of amino acids, which can be applied to the synthesis of this compound, highlighting scalability considerations.

| Synthetic Method | Typical Reagents | Advantages for R&D Scale | Challenges for R&D Scale |

| Reductive Amination with Borohydrides | D-Alanine, Acetone, NaBH₄ or NaBH(OAc)₃ | Well-understood chemistry, reliable for moderate scales. | Exothermic reaction requiring careful temperature control, hydrogen gas evolution during quenching, generation of stoichiometric inorganic waste. |

| Catalytic Hydrogenation | D-Alanine, Acetone, H₂, Pd/C or other catalyst | High atom economy, produces water as the main byproduct, cost-effective for large quantities. | Requires specialized high-pressure equipment, potential for catalyst deactivation or poisoning, handling of flammable hydrogen and pyrophoric catalysts. |

| Direct N-alkylation with Alcohols | D-Alanine, Isopropanol, Catalyst (e.g., Ru or Ir complex) | High atom economy, uses readily available alcohols, produces water as the only byproduct. nih.gov | May require expensive and sensitive catalysts, potentially higher reaction temperatures and longer reaction times. nih.gov |

| Biocatalytic Reductive Amination | D-Alanine, Acetone, Imine Reductase (IRED) or other enzymes, Cofactor regeneration system | High enantioselectivity and chemoselectivity, mild reaction conditions (ambient temperature and pressure), environmentally benign. | Enzyme stability and cost can be limiting factors, requires expertise in biocatalysis and fermentation for enzyme production. |

The table below outlines key process parameters and their optimization goals for scaling up the synthesis of this compound via reductive amination.

| Process Parameter | Laboratory Scale Approach | R&D Scale-Up Goal | Rationale for Optimization |

| Reagent Stoichiometry | Often uses a large excess of acetone and/or reducing agent. | Minimize excess of reagents to near stoichiometric amounts. | Reduce cost, minimize waste, and simplify purification. |

| Reaction Concentration | Typically dilute to ensure good mixing and control. | Increase concentration to maximize reactor throughput. | Improve process efficiency and reduce solvent usage. |

| Temperature Control | Simple heating or cooling baths. | Utilize jacketed reactors with precise temperature control. | Manage exotherms, prevent side reactions, and ensure process safety. |

| Addition Rate | Rapid or portion-wise addition of reagents. | Controlled, slow addition of reagents. | Maintain temperature within a safe operating range and control reaction rate. |

| Purification Method | Column chromatography is common. | Develop a robust crystallization or precipitation method. | Ensure high purity and yield in a scalable and cost-effective manner. |

| Process Monitoring | Thin-layer chromatography (TLC) or small-scale sampling. | Implement in-process controls (e.g., HPLC, GC) for real-time monitoring. | Ensure reaction completion and control of impurity profiles. |

By carefully considering these factors, a robust and scalable process for the synthesis of this compound can be developed to support research and development activities.

Despite a comprehensive search for detailed research findings on "this compound," also known as N-isopropyl-D-alanine, specific experimental data required to fully populate the requested article outline is not publicly available. Detailed spectroscopic and crystallographic data, which are essential for a thorough structural elucidation and stereochemical characterization as per the provided instructions, could not be located in the searched scientific literature and databases.

The requested article structure is as follows:

Structural Elucidation and Stereochemical Characterization 3.1. Advanced Spectroscopic Characterization 3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment 3.1.2. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis 3.1.3. Infrared (IR) and Raman Spectroscopy for Functional Group Identification 3.2. X-ray Crystallography and Solid-State Structure Analysis 3.2.1. Determination of Absolute Configuration 3.2.2. Molecular Conformation and Dihedral Angle Analysis in Crystalline State

To provide a scientifically accurate and detailed analysis for each of these sections, specific experimental results such as NMR chemical shifts and coupling constants, mass spectral fragmentation patterns, IR and Raman vibrational frequencies, and single-crystal X-ray diffraction data are necessary.

Without access to these specific research findings for "this compound," generating an article that is both thorough and scientifically accurate is not possible. The creation of data tables and a detailed discussion of research findings would be speculative and would not meet the required standard of a professional and authoritative scientific article.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Structural Elucidation and Stereochemical Characterization

Chiroptical Spectroscopy for Enantiomeric Purity and Optical Rotation

Chiroptical techniques are indispensable for confirming the enantiomeric purity and determining the optical rotation of chiral molecules like (2R)-2-(Isopropylamino)propanoic acid.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of the molecule. For amino acids, the electronic transitions of the carboxyl group are often responsible for the observed CD signals. While specific CD spectra for this compound are not published, it is expected to exhibit a characteristic CD spectrum. Generally, D-amino acids (which have an R-configuration for the alpha-carbon, with the exception of cysteine) show a positive Cotton effect in the 200-220 nm region in acidic solution. Therefore, this compound would be predicted to show a positive CD band in this region. The precise wavelength and intensity of this band would be influenced by the isopropylamino substituent.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. ORD and CD are closely related phenomena (through the Kronig-Kramers relations), and an ORD spectrum can provide similar stereochemical information. An ORD curve of this compound would be expected to show a plain curve at longer wavelengths, but as the wavelength approaches an absorption band (such as that of the carboxyl group), it would exhibit a Cotton effect. Consistent with the predicted positive Cotton effect in the CD spectrum, the ORD curve would likely show a positive peak followed by a negative trough at wavelengths corresponding to the carboxyl electronic transition. The specific rotation at a standard wavelength, such as the sodium D-line (589 nm), is a characteristic physical property of an enantiomer.

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are paramount for the quantitative determination of the enantiomeric excess (e.e.) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the separation of this compound and its (S)-enantiomer, several types of CSPs could be employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and often provide excellent enantioseparation for a broad range of compounds. Alternatively, macrocyclic antibiotic-based CSPs, such as those derived from teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids due to their ability to form multiple hydrogen bonds and engage in ionic interactions. The mobile phase composition, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, would be optimized to achieve baseline separation of the two enantiomers.

Table 2: Representative Chiral HPLC Method Parameters for N-Alkylated Amino Acids

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic antibiotic-based) |

| Mobile Phase | Isocratic or gradient mixture of organic solvent (e.g., Methanol, Acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table provides a general overview of typical chiral HPLC conditions that could be adapted for the analysis of this compound.

Chiral Gas Chromatography (GC) is another highly effective technique for the separation of enantiomers, particularly for volatile compounds. For the analysis of amino acids like this compound, derivatization is necessary to increase their volatility. A common approach involves esterification of the carboxyl group (e.g., to form the methyl or isopropyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). The resulting derivatized enantiomers can then be separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative or a chiral amino acid derivative as the stationary phase. The different interactions between the derivatized enantiomers and the chiral stationary phase lead to their separation, allowing for the determination of the enantiomeric excess.

Table 3: Common Derivatization and Chiral GC Conditions for Amino Acid Enantiomers

| Step | Reagents/Conditions |

|---|---|

| Esterification | e.g., Isopropanol / HCl |

| Acylation | e.g., Trifluoroacetic anhydride |

| GC Column | Chiral capillary column (e.g., Chirasil-Val) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped oven temperature to optimize separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines a typical derivatization and chiral GC workflow applicable to the enantiomeric analysis of this compound.

Applications in Organic Synthesis and Chemical Sciences

(2R)-2-(Isopropylamino)propanoic Acid as a Chiral Building Block

The stereogenic center at the C2 position of this compound provides a powerful tool for chemists to control the three-dimensional arrangement of atoms in a target molecule. This control is paramount in the synthesis of compounds where specific stereoisomers exhibit desired biological activity or physical properties.

Asymmetric Synthesis of Complex Chiral Molecules

The primary application of this compound lies in its use as a chiral starting material for the asymmetric synthesis of more complex chiral molecules. By incorporating this building block, chemists can introduce a specific stereocenter that influences the stereochemical outcome of subsequent reactions. This strategy is fundamental in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals where the biological activity is often dependent on a single enantiomer. The synthesis of complex chiral molecules often relies on the availability of such chiral building blocks to construct the desired stereochemistry with high fidelity. nih.govnih.gov

Synthesis of Stereoisomerically Pure Intermediates

A critical aspect of modern organic synthesis is the ability to produce stereoisomerically pure intermediates. This compound is instrumental in this regard. Its well-defined stereochemistry is transferred to subsequent intermediates in a synthetic pathway, ensuring that the desired stereoisomer is carried through the reaction sequence. This is particularly important in the pharmaceutical industry, where the synthesis of single-enantiomer drugs is often required to improve efficacy and reduce potential side effects. nih.gov

Design and Synthesis of Derivatives and Analogs

The structural framework of this compound also serves as a template for the design and synthesis of novel derivatives and analogs. By modifying its structure, chemists can probe structure-activity relationships (SAR) and develop new compounds with tailored properties.

Introduction of Additional Functional Groups for Structure-Reactivity Studies

Below is an interactive data table summarizing examples of such derivatives:

| Derivative Name | Modification | Purpose of Synthesis |

| N-Aryl Derivatives | Replacement of the isopropyl group with various aryl moieties. | To explore the impact of aromatic substituents on biological activity. |

| Ester and Amide Analogs | Conversion of the carboxylic acid to esters or amides. | To modify solubility, bioavailability, and metabolic stability. |

| Ring-Fused Structures | Incorporation of the amino and carboxyl groups into a heterocyclic ring. | To create conformationally constrained analogs for studying binding conformations. |

Isosteric Replacement and Its Chemical Consequences

Isosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical or chemical properties. This approach is often employed to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of analogs of this compound, isosteric replacement can be used to modulate properties such as acidity, basicity, lipophilicity, and metabolic stability. drughunter.comprismbiolab.comresearchgate.netnih.govcambridgemedchemconsulting.com

Impact of Isopropylamino Moiety on Chemical Properties and Reactivity

The chemical identity and behavior of this compound are significantly influenced by the interplay between its three core components: the propanoic acid backbone, the chiral center at the C2 position, and the isopropylamino substituent. The propanoic acid framework provides the fundamental carboxylic acid functionality, which is characterized by its acidity and ability to undergo reactions such as esterification, amide formation, and reduction. quora.comwikipedia.org

The introduction of the isopropylamino group [-NH-CH(CH₃)₂] at the alpha-carbon (C2) imparts several key characteristics:

Basicity and Nucleophilicity : The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to participate in acid-base reactions and to act as a nucleophile in various organic transformations.

Steric Hindrance : The isopropyl group is bulkier than a simple amino or methylamino group. This steric bulk can influence the molecule's reactivity by sterically hindering the approach of reactants to the adjacent chiral center and the carboxylic acid group. This can affect reaction rates and, in stereoselective reactions, can enhance the directing effect of the chiral center.

Electronic Effects : As an alkylamino group, the isopropylamino moiety is electron-donating. This electronic effect influences the acidity of the carboxylic acid. By donating electron density towards the carboxyl group, it slightly destabilizes the resulting carboxylate anion (propanoate), making the acid weaker (i.e., having a higher pKa) compared to a propanoic acid substituted with an electron-withdrawing group at the same position.

Chirality : The "(2R)" designation indicates a specific three-dimensional arrangement of the substituents around the alpha-carbon. This inherent chirality is the most critical feature for its applications in asymmetric synthesis, as it allows for the transfer of stereochemical information during a reaction.

The combination of an acidic carboxyl group and a basic amino group on the same molecule makes it an amino acid derivative, capable of forming zwitterions in solution. Its reactivity is bifunctional; either the carboxylic acid or the amino group can be selectively targeted for modification by choosing appropriate reaction conditions.

Development of Novel Catalysts and Ligands

The unique structural features of this compound, namely its chirality and the presence of two coordinating functional groups (amine and carboxyl), make it a valuable and versatile building block for the development of novel catalysts and ligands for asymmetric synthesis.

Derivatization to Form Chiral Ligands for Metal-Catalyzed Reactions

This compound is an effective scaffold for creating chiral ligands capable of coordinating with metal centers. The molecule can act as a bidentate ligand, using the nitrogen atom of the amino group and one of the oxygen atoms from the carboxylate group to bind to a metal ion, forming a stable five-membered chelate ring. This chelation places the bulky isopropyl group and the methyl group from the propanoic backbone in a well-defined spatial orientation relative to the metal center.

This fixed chiral environment around the metal is the key to enantioselectivity in metal-catalyzed reactions. When a substrate coordinates to this chiral metal complex, the ligand's stereochemistry directs the substrate's approach, favoring the formation of one enantiomer of the product over the other.

The molecule can be derivatized to fine-tune its steric and electronic properties for specific catalytic applications. Common derivatization strategies include:

| Reaction Type | Target Group | Resulting Functional Group | Purpose |

| Amide Formation | Carboxylic Acid | Amide | To introduce new steric or coordinating groups. |

| Esterification | Carboxylic Acid | Ester | To modify solubility and electronic properties. |

| N-Alkylation/N-Arylation | Amino Group | Tertiary Amine | To alter the steric bulk and basicity of the nitrogen donor. |

These modifications allow for the synthesis of a library of ligands, each with slightly different properties, enabling the optimization of a catalyst for a specific asymmetric transformation. While research on this specific molecule is not widely published, the principle is well-established, as seen in the development of chiral coordination polymers from other chiral carboxylic acids, which form helical chains and complex 3D structures upon coordination with metal ions. nih.gov

Application in Asymmetric Organocatalysis

Asymmetric organocatalysis is a field that utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. nih.gov Amino acids and their derivatives are a cornerstone of this field due to their natural chirality, availability, and bifunctional nature. This compound fits perfectly within this catalyst class.

The molecule can operate through several catalytic modes, primarily by leveraging the cooperative action of its acidic (carboxyl) and basic (amino) functional groups.

Enamine Catalysis : The secondary amine can react reversibly with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. The chiral environment, dictated by the (2R) center and the isopropyl group, then directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product.

Iminium Catalysis : In reactions with α,β-unsaturated carbonyls, the secondary amine can form a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. The steric hindrance from the ligand framework controls the face of the attack, thus determining the product's stereochemistry.

Bifunctional Acid-Base Catalysis : The catalyst can simultaneously use its carboxylic acid group to activate an electrophile (as a Brønsted acid) and its amino group to activate a nucleophile. This dual activation within a single chiral catalyst molecule provides a highly organized transition state, often leading to excellent enantioselectivity.

| Functional Group | Role in Organocatalysis | Catalytic Intermediate/Interaction |

| Isopropylamino Group (Base) | Nucleophilic activation of carbonyls | Enamine, Iminium ion |

| Carboxyl Group (Acid) | Electrophilic activation, orientation | Hydrogen bonding, Brønsted acid catalysis |

| Chiral Center (2R) | Stereochemical control | Directs the facial approach of substrates |

The robustness, non-metallic nature, and effectiveness of such amino acid-based catalysts make them highly valuable in the synthesis of complex molecules. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of (2R)-2-(Isopropylamino)propanoic acid. These methods allow for a detailed examination of the molecule in the absence of environmental effects, providing a baseline understanding of its inherent structural preferences.

The structural flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C-N bond between the isopropyl group and the amino acid backbone, and the Cα-Cβ bond of the propanoic acid moiety. Conformational analysis aims to identify the stable arrangements (conformers) that correspond to energy minima on the potential energy surface.

Computational studies on analogous N-alkylated amino acids and related molecules like isopropylamine (B41738) reveal that the lowest energy conformers are typically those that minimize steric hindrance. nih.govresearchgate.net For this compound, this involves staggered arrangements of the bulky isopropyl and methyl groups. Furthermore, the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the amino nitrogen can significantly stabilize certain conformations. DFT calculations are used to optimize the geometry of various starting conformations and calculate their relative energies to identify the most stable structures. mcmaster.ca

Table 1: Calculated Relative Energies of this compound Conformers Note: This data is representative and based on typical energy differences observed in similar N-alkylated amino acids. Specific values for the target compound would require dedicated computational studies.

| Conformer | Description of Dihedral Angles | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| I | Anti-periplanar arrangement of isopropyl and carboxyl groups | 0.00 | Lowest energy, sterically favored |

| II | Gauche arrangement with intramolecular H-bond | ~2-5 | Stabilized by hydrogen bonding |

| III | Gauche arrangement without H-bond | ~8-12 | Higher energy due to steric clash |

| IV | Eclipsed arrangement | > 20 | Transition state, not a stable minimum |

The acidity (pKa) of the carboxylic acid group and the basicity (pKa of the conjugate acid) of the amino group are critical chemical properties. Computational methods can predict these values with considerable accuracy by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. mdpi.com This is typically achieved using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved. researchgate.netnih.gov

For this compound, the electron-donating nature of the isopropyl group is expected to have a distinct effect compared to a simple amino acid like alanine (B10760859). It slightly destabilizes the carboxylate anion, which would tend to increase the pKa of the carboxylic acid (making it a weaker acid). Conversely, it stabilizes the protonated amino group, which would increase the pKa of the amine (making it a stronger base). DFT calculations combined with a continuum solvation model, such as the Solvation Model based on Density (SMD), are commonly employed for these predictions. nih.govmdpi.com

Table 2: Predicted pKa Values for this compound in Water Note: These values are estimations based on computational studies of similar amino acids and substituted carboxylic acids. The Mean Absolute Error (MAE) for such predictions is typically in the range of 0.5-1.5 pKa units. nih.gov

| Functional Group | Predicted pKa | Comparison to Alanine (Experimental) | Computational Method |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~2.5 - 3.0 | Higher than Alanine (~2.34) | DFT (e.g., B3LYP, M06-2X) with SMD |

| Amino Group (-NH₂⁺-) | ~10.0 - 10.5 | Higher than Alanine (~9.69) | DFT (e.g., B3LYP, M06-2X) with SMD |

Reaction Mechanism Studies of Synthetic Pathways

Understanding the mechanisms of reactions used to synthesize this compound is crucial for optimizing reaction conditions and controlling stereochemistry. A plausible synthetic route is the direct N-alkylation of (2R)-alanine with an isopropyl source, such as isopropanol, via a "borrowing hydrogen" catalytic cycle. nih.gov Computational modeling can map out the energy profile of this entire process.

When synthesizing a chiral molecule, controlling the enantioselectivity is paramount. In enantioselective synthesis, a chiral catalyst is used to create a chiral environment around the reacting molecules. This results in two different energetic pathways for the formation of the (R) and (S) enantiomers. The key to selectivity lies in the energy difference between the diastereomeric transition states leading to each product.

Computational chemistry is used to locate and calculate the energies of these transition states. rsc.org For the synthesis of this compound, the enantioselectivity-determining step would involve the interaction of a prochiral intermediate with a chiral catalyst. The transition state leading to the desired (2R) product will be stabilized (lower in energy) by the catalyst compared to the transition state leading to the (2S) product. This energy difference (ΔΔG‡) directly correlates to the enantiomeric excess (ee) of the reaction.

The origin of enantioselectivity can be rationalized by building detailed computational models of the catalyst-substrate complex at the transition state. mdpi.comnih.gov Using methods like DFT, researchers can visualize and quantify the non-covalent interactions, such as hydrogen bonds, steric repulsion, and electrostatic interactions, that are responsible for the energy difference between the competing pathways. rsc.org

For instance, in a catalyzed N-alkylation of alanine, the model would show how the chiral catalyst binds both the alanine and the isopropyl-containing intermediate. The model would reveal that the fit for forming the (2R) product is sterically and electronically more favorable, with optimal hydrogen bonding distances and minimal steric clashes, compared to the arrangement required to form the (2S) product. nih.gov These models are essential for designing new and more effective catalysts. mdpi.com

Stereoelectronic Effects and Chiral Recognition Mechanisms

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. rsc.orgchemrxiv.org In this compound, effects like hyperconjugation (the interaction of filled bonding orbitals with empty anti-bonding orbitals) can influence conformational stability. For example, the orientation of C-H bonds relative to the C-N bond can subtly affect bond lengths and energies.

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. acs.org The widely accepted "three-point interaction model" posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte. researchgate.net Computational docking and molecular dynamics simulations can model the interaction of this compound with a chiral selector (e.g., a chiral stationary phase in chromatography). These models would show how the carboxyl group, the amino group's hydrogen, the α-methyl group, and the isopropyl group of the (2R)-enantiomer can simultaneously form a more stable set of interactions (e.g., hydrogen bonds, steric contacts, van der Waals forces) with the selector compared to its (2S)-mirror image. nih.govnih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics simulations of small amino acids and their derivatives in aqueous solutions are instrumental in elucidating the influence of chemical structure on their behavior in a biological-like environment. For this compound, MD simulations would be particularly relevant for understanding how the N-isopropyl group, in comparison to the simple amino group of alanine, modulates its interaction with water and its conformational landscape.

Conformational Dynamics:

The conformational flexibility of this compound in solution is a key aspect that can be investigated through MD simulations. The rotation around the Cα-N bond and the Cα-C bond, which define the backbone dihedral angles, is influenced by the steric hindrance of the isopropyl group. nih.gov It is expected that the presence of the bulky isopropyl group would restrict the accessible conformational space compared to alanine. nih.gov

Solvation and Hydration Shell:

MD simulations can provide a detailed picture of the hydration shell surrounding the molecule. The isopropyl group, being hydrophobic, is expected to influence the local water structure. Analysis of radial distribution functions (RDFs) from MD simulations of similar molecules like valine shows that water molecules tend to form a structured cage-like arrangement around such nonpolar groups. diva-portal.org This hydrophobic hydration effect is a key determinant of the solubility and aggregation propensity of the molecule. rsc.org In contrast, the carboxylate and the secondary amino groups are expected to form strong hydrogen bonds with the surrounding water molecules.

Intermolecular Interactions:

In concentrated solutions, MD simulations can be used to study the aggregation behavior of this compound. The interplay between the hydrophobic interactions of the isopropyl groups and the electrostatic interactions of the charged termini would govern the formation of intermolecular clusters. researchgate.netrsc.org Studies on similar amino acids have shown that the balance of these forces dictates the stability and dynamics of such aggregates. nih.gov

Expected Effects of the N-Isopropyl Group on Solution-Phase Behavior:

The following table summarizes the anticipated effects of the N-isopropyl group on the solution-phase behavior of this compound, based on findings from molecular dynamics studies of analogous compounds.

| Property | Expected Effect of N-Isopropyl Group | Rationale based on Analogous Systems |

| Conformational Flexibility | Reduced conformational space compared to alanine. | The steric bulk of the isopropyl group is likely to introduce rotational barriers, limiting the range of accessible dihedral angles. nih.gov |

| Hydration of Side Chain | Enhanced hydrophobic hydration around the isopropyl group. | Nonpolar groups are known to induce a more ordered structuring of water molecules in their immediate vicinity. diva-portal.org |

| Solubility | Potentially lower aqueous solubility compared to alanine. | The increased hydrophobic surface area due to the isopropyl group can decrease the overall solubility. rsc.org |

| Aggregation Propensity | Increased tendency for hydrophobic association in concentrated solutions. | The nonpolar isopropyl groups can drive intermolecular aggregation to minimize contact with water. researchgate.netrsc.org |

It is important to note that these are expected behaviors based on the principles of physical chemistry and computational studies of similar molecules. Dedicated molecular dynamics simulations of this compound would be necessary to provide precise quantitative data on its solution-phase behavior.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For (2R)-2-(Isopropylamino)propanoic acid, green chemistry approaches are primarily centered on biocatalysis, leveraging the high selectivity and mild operating conditions of enzymes.

The most promising green synthetic route is asymmetric reductive amination. nih.gov This method typically involves the reaction of a prochiral keto acid, such as pyruvic acid, with isopropylamine (B41738). The key to achieving the desired (R)-stereochemistry lies in the use of specific enzymes that can catalyze this transformation with high enantioselectivity. Several classes of enzymes are being explored for this purpose:

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These NADPH-dependent enzymes are particularly effective for synthesizing chiral amines. nih.govmanchester.ac.uk They can catalyze both the formation of an imine intermediate from the ketone and amine, and its subsequent stereoselective reduction to the final amino acid product. manchester.ac.uk Research is focused on discovering and engineering IREDs and RedAms with high activity and selectivity for non-natural substrates like isopropylamine. nih.govnih.gov

ω-Transaminases (ω-TAs): While traditionally used for producing primary amines, ω-TAs are also being investigated. nih.gov In this context, isopropylamine can serve as the amine donor, transferring its amino group to a keto acid acceptor. researchgate.netrsc.org A significant advantage of using isopropylamine is that the resulting byproduct is acetone, a volatile and easily removable compound, which can help drive the reaction equilibrium toward product formation. rsc.org

Amino Acid Dehydrogenases (AADHs): Engineered AADHs are also potential catalysts. These enzymes perform aminations of α-keto acids and have been the subject of protein engineering to broaden their substrate range beyond natural amino acids. manchester.ac.uk

These biocatalytic methods represent a significant improvement over traditional chemical syntheses, which often require harsh reagents, protecting groups, and chiral auxiliaries, leading to considerable waste. The enzymatic approach offers high atom economy, proceeds in aqueous media under mild conditions, and provides access to the desired enantiomerically pure product.

| Enzyme Class | Reaction Type | Key Substrates | Advantages |

|---|---|---|---|

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Asymmetric Reductive Amination | Pyruvic acid, Isopropylamine | High stereoselectivity; single-enzyme process. nih.govmanchester.ac.uk |

| ω-Transaminases (ω-TAs) | Transamination | Pyruvic acid, Isopropylamine (as donor) | Volatile acetone byproduct simplifies equilibrium shift. nih.govrsc.org |

| Amino Acid Dehydrogenases (AADHs) | Reductive Amination | Pyruvic acid, Isopropylamine | Potential for broad substrate scope through engineering. manchester.ac.uk |

Exploration of Novel Reactivity and Chemical Transformations

Beyond its synthesis, this compound holds potential as a versatile chiral building block for constructing more complex molecules. Natural α-amino acids are widely used as starting materials for the synthesis of other chiral compounds, such as diamines, triamines, and α-methylamines. mdpi.com A key emerging research direction is the application of similar synthetic strategies to non-proteinogenic amino acids like D-N-isopropylalanine.

The unique steric and electronic properties conferred by the N-isopropyl group can be exploited to direct the stereochemical outcome of subsequent reactions. Future research may focus on using this D-amino acid as a synthon in the synthesis of:

Chiral Ligands: The amino acid backbone is an excellent scaffold for developing new ligands for asymmetric catalysis.

Peptidomimetics: Incorporating D-N-isopropylalanine into peptide sequences can enhance their resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. oup.com

Specialty Chemicals: Its structure can be modified through reactions targeting the carboxylic acid or the secondary amine to produce a range of chiral intermediates for the pharmaceutical and agrochemical industries. sci-hub.se

The development of novel synthetic methodologies that leverage the inherent chirality of this compound will be crucial for unlocking its full potential as a building block in organic synthesis.

Integration with Advanced Automation and Flow Chemistry Techniques

The translation of novel synthetic methods from the laboratory to industrial-scale production requires robust and scalable processes. Advanced automation and flow chemistry are emerging as key enabling technologies in this regard.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved process control. For the synthesis of this compound, flow reactors could be used to immobilize the enzymes (e.g., IREDs) used in its biocatalytic production. This would allow for continuous operation, easy separation of the catalyst from the product stream, and improved enzyme stability and reusability.

Automated Synthesis: High-throughput automated synthesis platforms are transforming chemical research by enabling the rapid generation and screening of large libraries of compounds. nih.gov Such systems could be applied to the synthesis of derivatives of this compound, allowing for the rapid exploration of its chemical space for applications in drug discovery and materials science. researchgate.net By integrating automated platforms with reaction analysis and machine learning algorithms, reaction conditions for the synthesis of D-N-isopropylalanine and its derivatives can be rapidly optimized, accelerating the development timeline.

Computational Design and Predictive Modeling for Chemical Synthesis

Computational tools are becoming indispensable for modern chemical synthesis, offering the ability to predict reaction outcomes, design novel catalysts, and understand reaction mechanisms at a molecular level.

Enzyme Engineering: For the biocatalytic synthesis of this compound, computational modeling is crucial. Molecular docking and molecular dynamics (MD) simulations can be used to study the binding of substrates like pyruvic acid and isopropylamine within the active site of enzymes like IREDs. This insight allows for the rational, computationally-guided engineering of enzymes to improve their activity, stability, and stereoselectivity for this specific non-natural reaction. chemrxiv.org

Predictive Models for Stereoselectivity: Understanding the factors that govern stereoselectivity is critical for synthesizing chiral molecules. The challenge of selectively producing D-amino acids can be investigated using computational models. oup.com Predictive models, increasingly powered by machine learning, can be trained on experimental data to forecast the enantiomeric excess of a reaction under different conditions or with different catalyst variants. acs.orgbiorxiv.org This predictive capability can significantly reduce the experimental effort required to develop a highly stereoselective synthesis.

Reaction Condition Prediction: Machine learning algorithms are also being developed to predict optimal reaction conditions (solvents, temperature, catalysts) for a desired chemical transformation. By analyzing vast datasets of known reactions, these models can suggest promising starting points for the synthesis of this compound, minimizing the need for extensive empirical screening.

Q & A

Basic: What are the key synthetic routes for (2R)-2-(Isopropylamino)propanoic acid, and how can reaction conditions be optimized for enantiomeric purity?

Answer:

The synthesis typically involves stereoselective amination of a propanoic acid precursor. A common approach includes:

- Chiral resolution : Use of chiral auxiliaries or catalysts to induce stereochemical control at the α-carbon. For example, asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can enhance enantiomeric excess .

- Optimization parameters : Temperature (20–60°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd/C for hydrogenation) critically influence yield and purity .

- Analytical validation : Chiral HPLC or capillary electrophoresis is mandatory to confirm enantiomeric ratios ≥98% .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR identify the isopropylamino group (δ 1.0–1.5 ppm for CH, δ 3.0–3.5 ppm for NH) and the carboxylic acid proton (δ 10–12 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNO) with m/z 147.0895 [M+H] .

- X-ray crystallography : Resolves absolute configuration, particularly for resolving stereochemical ambiguities in crystal structures .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?

Answer:

Contradictions often arise from assay-specific variables:

- Receptor specificity : Validate target engagement using competitive binding assays (e.g., radioligand displacement) to rule off-target effects .

- pH and solubility : Adjust buffer systems (e.g., PBS at pH 7.4 vs. simulated gastric fluid) to mimic physiological conditions, as the carboxylic acid group’s ionization state affects bioavailability .

- Data normalization : Use internal controls (e.g., reference agonists/antagonists) and statistical tools (e.g., Z-factor) to minimize inter-assay variability .

Advanced: What strategies improve the compound’s metabolic stability in preclinical studies?

Answer:

- Structural modifications : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation .

- Prodrug approaches : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester derivatives), with in situ hydrolysis to the active form .

- In vitro ADME profiling : Use hepatocyte stability assays and LC-MS/MS to quantify metabolite formation rates .

Basic: How does the stereochemistry of this compound influence its biochemical interactions?

Answer:

- Enzyme binding : The (2R)-configuration ensures optimal spatial alignment with chiral binding pockets (e.g., amino acid transporters or GPCRs), as seen in studies on analogous compounds .

- Pharmacokinetics : R-enantiomers often exhibit longer half-lives due to reduced renal clearance compared to S-forms .

Advanced: What computational methods are used to predict the compound’s toxicity profile?

Answer:

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., Ames test results) .

- Molecular docking : Simulate interactions with hERG channels or nuclear receptors (e.g., PPARγ) to flag cardiotoxicity or endocrine disruption risks .

- In silico metabolizers : Software like Schrödinger’s ADMET Predictor identifies potential reactive metabolites .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

- Storage : –20°C under nitrogen atmosphere to prevent oxidation of the amine group .

- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for long-term storage .

- Handling : Use anhydrous solvents and glove boxes to minimize hydrolysis of the carboxylic acid moiety .

Advanced: How can enantiomeric excess be improved in large-scale synthesis without compromising yield?

Answer:

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >99% ee .

- Continuous flow chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., epimerization) .

- DoE optimization : Apply design of experiments (DoE) to balance factors like temperature, pressure, and catalyst/substrate ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.